sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate
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Overview
Description
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of oxazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized oxazole compounds .
Scientific Research Applications
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer therapy, also containing a trifluoromethyl group.
Uniqueness
Sodium 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate is unique due to its specific combination of an oxazole ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different structural framework that can be exploited for designing new molecules with desired characteristics .
Properties
CAS No. |
2613386-33-5 |
---|---|
Molecular Formula |
C5HF3NNaO3 |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
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